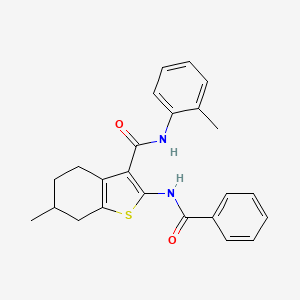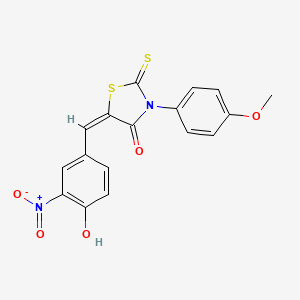![molecular formula C22H23FN2O4S2 B5067974 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5067974.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a glycinamide core, which is a derivative of the amino acid glycine. Attached to this core are three different aromatic groups: a 4-fluorophenyl group, a 4-methylphenyl group, and a 2-furylmethyl group. These aromatic groups are likely to contribute to the compound’s overall properties and reactivity .
Molecular Structure Analysis
The molecule’s structure is likely to be largely planar due to the sp2 hybridization of the carbon atoms in the aromatic rings. The presence of the sulfur atom in a thioether linkage could introduce some non-planarity. The fluorine atom on the phenyl ring is an electron-withdrawing group, which could affect the electron distribution and reactivity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the sulfonyl group could enhance its solubility in polar solvents .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S2/c1-17-4-8-19(9-5-17)25(31(27,28)21-10-6-18(23)7-11-21)15-22(26)24-12-14-30-16-20-3-2-13-29-20/h2-11,13H,12,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKNKLFXUBAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5067907.png)
![N-(3,4-dimethylphenyl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5067923.png)
![1-(4-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5067927.png)
![7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5067937.png)
![4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5067956.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5067958.png)
![N-methyl-5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5067965.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5067969.png)
![4-({2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5067981.png)

![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5067994.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5068002.png)
